N-[2-(3-oxo-4H-quinoxalin-2-yl)phenyl]-2-phenylacetamide
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Overview
Description
N-[2-(3-oxo-4H-quinoxalin-2-yl)phenyl]-2-phenylacetamide is a compound that belongs to the class of quinoxaline derivatives. Quinoxalines are nitrogen-containing heterocyclic compounds known for their diverse pharmacological properties, including antifungal, antibacterial, antiviral, and antimicrobial activities
Preparation Methods
The synthesis of N-[2-(3-oxo-4H-quinoxalin-2-yl)phenyl]-2-phenylacetamide typically involves the condensation of phenoxyacetic acid and 2-(3-oxo-4H-quinoxalin-2-yl)aniline. The reaction conditions often include the use of acid chlorides or carboxylic acids with amines to form the desired acylanilide structure. Industrial production methods focus on optimizing these reactions to achieve high yields and purity, often employing green chemistry principles to minimize environmental impact .
Chemical Reactions Analysis
N-[2-(3-oxo-4H-quinoxalin-2-yl)phenyl]-2-phenylacetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form quinoxaline N-oxides.
Reduction: Reduction reactions can convert the quinoxaline ring to its dihydro or tetrahydro forms.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific conditions and reagents used, but they often include modified quinoxaline derivatives with altered pharmacological properties .
Scientific Research Applications
N-[2-(3-oxo-4H-quinoxalin-2-yl)phenyl]-2-phenylacetamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity makes it a candidate for studying interactions with various biological targets, including enzymes and receptors.
Medicine: Due to its pharmacological properties, it is investigated for potential therapeutic uses, such as antimicrobial and anticancer agents.
Industry: The compound’s stability and reactivity make it useful in developing new materials and industrial processes .
Mechanism of Action
The mechanism of action of N-[2-(3-oxo-4H-quinoxalin-2-yl)phenyl]-2-phenylacetamide involves its interaction with enzymes and receptors. The presence of the amide bond allows it to mimic natural substrates of enzymes, potentially acting as an inhibitor. The quinoxaline ring can adopt conformations that enable it to bind to active sites of kinases, enzymes involved in cellular signaling pathways. This interaction can modulate various biological processes, making the compound a valuable tool in drug discovery and development .
Comparison with Similar Compounds
N-[2-(3-oxo-4H-quinoxalin-2-yl)phenyl]-2-phenylacetamide can be compared with other quinoxaline derivatives such as:
Olaquindox: An antibiotic used in veterinary medicine.
Echinomycin: An antitumor antibiotic.
Atinoleutin: A compound with antiviral properties.
Levomycin: An antibiotic with broad-spectrum activity.
Carbadox: An antibiotic used in animal feed.
These compounds share the quinoxaline core structure but differ in their substituents and specific biological activities.
Properties
IUPAC Name |
N-[2-(3-oxo-4H-quinoxalin-2-yl)phenyl]-2-phenylacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3O2/c26-20(14-15-8-2-1-3-9-15)23-17-11-5-4-10-16(17)21-22(27)25-19-13-7-6-12-18(19)24-21/h1-13H,14H2,(H,23,26)(H,25,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPHCXXYRSVQGRQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NC2=CC=CC=C2C3=NC4=CC=CC=C4NC3=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.